molecular formula C13H14ClNO2 B15066104 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol CAS No. 1017403-05-2

1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol

Cat. No.: B15066104
CAS No.: 1017403-05-2
M. Wt: 251.71 g/mol
InChI Key: MYTKDZZTYQUGKL-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-6-ethoxyquinoline with an appropriate alcohol under specific conditions. One common method involves the use of silver nanoparticles as a catalyst in a dimethyl sulfoxide (DMSO) solution under reflux conditions . This method ensures high regioselectivity and efficiency in the formation of the desired product.

Industrial production methods may vary, but they generally follow similar principles, utilizing catalysts and solvents to achieve high yields and purity. The choice of reagents and conditions can be optimized based on the desired scale of production and specific requirements of the end product.

Chemical Reactions Analysis

1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of new derivatives with altered biological activities.

    Substitution: The chloro group on the quinoline ring can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is primarily related to its interaction with biological targets. Quinoline derivatives are known to inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making the compound a potential anticancer agent. Additionally, the compound may interact with other molecular targets, such as microbial enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol can be compared with other quinoline derivatives, such as:

The presence of the ethoxy group in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological activity.

Properties

CAS No.

1017403-05-2

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

1-(2-chloro-6-ethoxyquinolin-3-yl)ethanol

InChI

InChI=1S/C13H14ClNO2/c1-3-17-10-4-5-12-9(6-10)7-11(8(2)16)13(14)15-12/h4-8,16H,3H2,1-2H3

InChI Key

MYTKDZZTYQUGKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C(C)O

Origin of Product

United States

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